1,3-Diethyl-5,6-diaminouracil

Physicochemical characterization Thermal analysis Purification

1,3-Diethyl-5,6-diaminouracil (CAS 52998‑22‑8) is a 5,6‑diamino‑pyrimidinedione in which both uracil nitrogen atoms are ethylated. It serves as a critical intermediate in the synthesis of the FDA‑approved adenosine A₂A receptor antagonist istradefylline [REFS‑1] and is widely employed as a bifunctional nucleophile for constructing fused heterocycles such as xanthines and pteridines.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
CAS No. 52998-22-8
Cat. No. B015585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl-5,6-diaminouracil
CAS52998-22-8
Synonyms5,6-Diamino-1,3-diethyluracil;  5,6-diamino-1,3-diethyl-2,4(1H,3H)-Pyrimidinedione
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=O)N(C1=O)CC)N)N
InChIInChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3
InChIKeyUYSUETCFMBIADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diethyl-5,6-diaminouracil – A Key Building Block for Purine and Pteridine Synthesis


1,3-Diethyl-5,6-diaminouracil (CAS 52998‑22‑8) is a 5,6‑diamino‑pyrimidinedione in which both uracil nitrogen atoms are ethylated. It serves as a critical intermediate in the synthesis of the FDA‑approved adenosine A₂A receptor antagonist istradefylline [REFS‑1] and is widely employed as a bifunctional nucleophile for constructing fused heterocycles such as xanthines and pteridines. Its distinct N‑alkylation pattern confers physicochemical properties – lower melting point, chloroform solubility, and hygroscopic character – that differ markedly from the parent 5,6‑diaminouracil and its 1,3‑dimethyl analog [REFS‑2][REFS‑3].

Why 1,3-Diethyl-5,6-diaminouracil Cannot Be Replaced by Generic Diaminouracil Analogs


The introduction of N‑ethyl groups dramatically alters the physical, chemical, and synthetic behavior of the diaminouracil scaffold. Compared to the unsubstituted 5,6‑diaminouracil (mp >250 °C, decomposition) and the 1,3‑dimethyl derivative (mp 193–194 °C), the diethyl compound melts near 90 °C and dissolves readily in chloroform rather than DMSO [REFS‑1][REFS‑2]. These differences are not trivial; they determine solvent compatibility in downstream chemistry, ease of purification, and storage requirements. Moreover, when the target molecule bears specific N‑alkyl groups – as in the antiparkinsonian drug istradefylline – only the exact 1,3‑diethyl building block can deliver the correct final structure, making any analog substitution synthetically invalid [REFS‑3].

1,3-Diethyl-5,6-diaminouracil – Direct Comparator‑Based Differentiation Evidence


Melting Point: 1,3‑Diethyl‑5,6‑diaminouracil Melts >100 °C Lower Than the 1,3‑Dimethyl Analog

The target compound exhibits a melting point of 88–89 °C [REFS‑1], whereas 1,3‑dimethyl‑5,6‑diaminouracil melts at 193–194 °C [REFS‑2], yielding a Δmp of ≈105 °C. The dramatically lower melting point reflects reduced intermolecular hydrogen‑bonding capability due to N‑ethyl substitution and translates into easier melt processing, lower recrystallization energy, and simpler handling at ambient temperatures.

Physicochemical characterization Thermal analysis Purification

Solubility Profile: Chloroform Solubility Enables Non‑Polar Reaction Conditions Inaccessible to the Dimethyl Analog

1,3‑Diethyl‑5,6‑diaminouracil is declared soluble in chloroform [REFS‑1], while the 1,3‑dimethyl counterpart is listed as soluble in DMSO and methanol but not in chloroform [REFS‑2]. This orthogonal solubility profile allows the diethyl compound to be used in anhydrous, non‑nucleophilic acylation and coupling reactions where DMSO would be incompatible or difficult to remove.

Solvent selection Reaction medium Downstream chemistry

Hygroscopicity: 1,3‑Diethyl‑5,6‑diaminouracil Requires Moisture‑Controlled Handling, Unlike the Dimethyl Analog

The product specification for 1,3‑diethyl‑5,6‑diaminouracil explicitly warns of hygroscopicity [REFS‑1], whereas no such sensitivity is noted for 1,3‑dimethyl‑5,6‑diaminouracil in available vendor documentation [REFS‑2]. Hygroscopic uptake of atmospheric moisture can introduce weighing errors and promote degradation, making inert‑atmosphere storage essential.

Storage Moisture sensitivity Weighing accuracy

Synthetic Pathway Specificity: Only the 1,3‑Diethyl Building Block Delivers the FDA‑Approved Drug Istradefylline

The synthesis of istradefylline proceeds via amidation of 1,3‑diethyl‑5,6‑diaminouracil with (E)‑3,4‑dimethoxycinnamoyl chloride, followed by cyclization and methylation, achieving an overall yield of 54% (based on N,N'‑diethylurea) [REFS‑1]. Substitution of the 1,3‑diethyl building block with its 1,3‑dimethyl analog would produce a different xanthene congener that lacks the requisite N‑ethyl groups, rendering it unsuitable for istradefylline production. This structural requirement is absolute and cannot be bypassed.

Drug intermediate Istradefylline Route scouting

High‑Value Application Scenarios for 1,3‑Diethyl‑5,6‑diaminouracil Procurement


Manufacture of Istradefylline Active Pharmaceutical Ingredient (API)

As the exclusive intermediate delivering the 1,3‑diethyluracil core, this compound is required for the convergent synthesis of istradefylline, an adenosine A₂A antagonist approved for Parkinson's disease. The documented 54% overall yield confirms its suitability for multi‑kilogram campaigns [REFS‑1].

Construction of 8‑Substituted Xanthine Libraries via Cyclocondensation

The chloroform solubility of 1,3‑diethyl‑5,6‑diaminouracil enables anhydrous acylation and oxidative cyclization to C‑8‑substituted xanthines, a privileged scaffold in adenosine receptor ligand discovery. This solvent‑compatible feature offers an advantage over DMSO‑soluble analogs when volatile reaction media are required [REFS‑2].

Preparation of 1,3‑Diethyl‑Substituted Pteridine and Purine Heterocycles

The bifunctional 5,6‑diamino motif allows tandem condensation with α‑keto aldehydes or diethyl dicyanobutenedioate to yield 1,3‑diethyl‑pteridine‑2,4‑diones. Using the pre‑ethylated building block eliminates the need for post‑cyclization alkylation, simplifying route design [REFS‑3].

Physicochemical Studies Requiring a Low‑Melting, Hygroscopic Diaminouracil Standard

The melting point depression (>100 °C vs. the dimethyl analog) and well‑characterized hygroscopicity make this compound a useful reference for thermal analysis and moisture‑uptake studies, particularly when investigating N‑alkylation effects on crystal lattice energy [REFS‑4][REFS‑5].

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